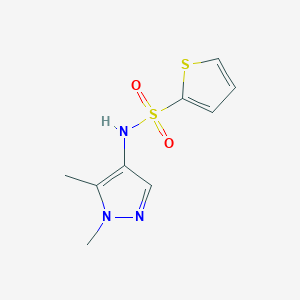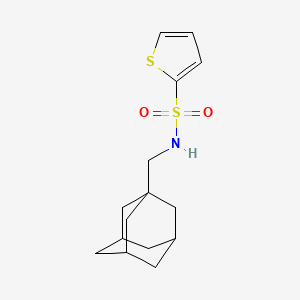
N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide
Vue d'ensemble
Description
N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide, also known as DPTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTS is a heterocyclic compound that contains a pyrazole ring and a thiophene ring, and it has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been shown to exhibit significant biochemical and physiological effects in various studies. In vitro studies have shown that N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide exhibits significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it exhibits excellent thermal stability and chemical resistance, making it a promising candidate for the synthesis of high-performance materials. Another advantage is that it exhibits significant anticancer activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. One limitation is that the mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are several future directions for research on N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide. One direction is to further explore its potential as a therapeutic agent for Alzheimer's disease. Another direction is to investigate its potential as a fluorescent probe for the detection of metal ions in aqueous solutions. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide and its effects in vivo. Finally, N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide could be used as a building block for the synthesis of new materials with unique properties, such as high thermal stability and chemical resistance.
Applications De Recherche Scientifique
N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has also been studied for its potential as a therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease.
In biochemistry, N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been used as a tool to study the function of sulfonamides in enzyme inhibition. N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH in the body. N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has also been studied for its potential as a fluorescent probe for the detection of metal ions in aqueous solutions.
In materials science, N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been used as a building block for the synthesis of various organic materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). N-(1,5-dimethyl-1H-pyrazol-4-yl)-2-thiophenesulfonamide has been shown to exhibit excellent thermal stability and chemical resistance, making it a promising candidate for the synthesis of high-performance materials.
Propriétés
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S2/c1-7-8(6-10-12(7)2)11-16(13,14)9-4-3-5-15-9/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFFZMZLWKTZAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4367249.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4367257.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B4367259.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367266.png)
![1-(2,4-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4367283.png)
![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4367291.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367299.png)
![N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367303.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4367306.png)
![1-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4367311.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2-thiophenesulfonamide](/img/structure/B4367317.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367319.png)
![N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4367331.png)
